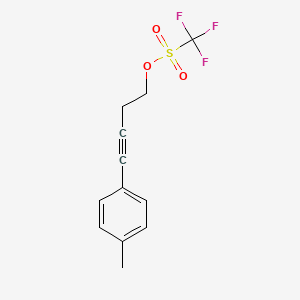
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(4-Methylphenyl)but-3-yn-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of the original compound.
Reduction: The major products are alcohols or alkanes.
Oxidation: The major products are ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is primarily based on its ability to act as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This allows the compound to react readily with nucleophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-yn-1-yl trifluoromethanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.
But-3-yn-1-yl trifluoromethanesulfonate: Similar structure but lacks the phenyl group.
Uniqueness
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is unique due to the presence of both a phenyl group and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Propiedades
Número CAS |
87639-41-6 |
|---|---|
Fórmula molecular |
C12H11F3O3S |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)but-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O3S/c1-10-5-7-11(8-6-10)4-2-3-9-18-19(16,17)12(13,14)15/h5-8H,3,9H2,1H3 |
Clave InChI |
RFIHDXPIASXQNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CCCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
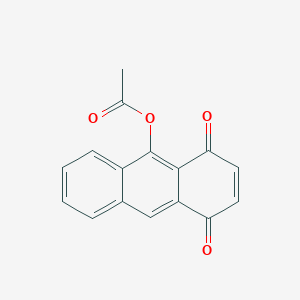
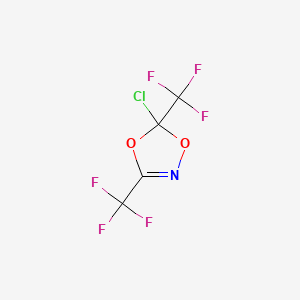
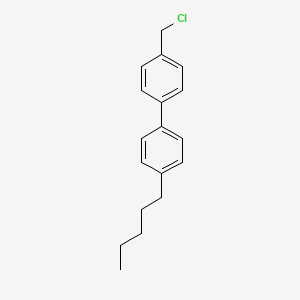
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
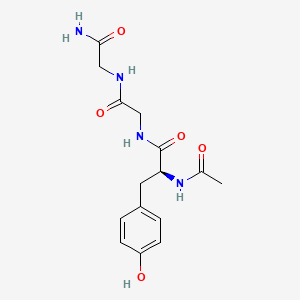
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
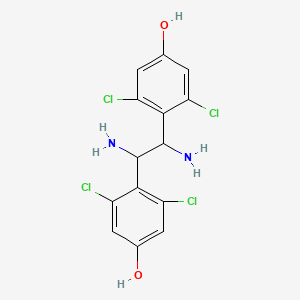
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
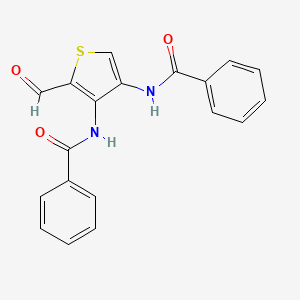
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
